1-Benzyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide
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Overview
Description
1-Benzyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazoles This compound is characterized by the presence of a benzyl group, a trifluoromethyl group, and a benzothiadiazole core with a dioxide functionality
Preparation Methods
The synthesis of 1-Benzyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of benzylamine with a trifluoromethyl-substituted benzothiadiazole precursor in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often utilizing continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Benzyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
1-Benzyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: It is studied for its potential use in the treatment of various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit bacterial DNA gyrase, resulting in the inhibition of bacterial replication. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
1-Benzyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide can be compared with other similar compounds, such as:
1,3,4-Thiadiazoles: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazolopyrimidines: Known for their pharmacological activities, such as antitumor and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features, such as the presence of a trifluoromethyl group and a benzothiadiazole core, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-5-(trifluoromethyl)-3H-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c15-14(16,17)11-6-7-13-12(8-11)18-22(20,21)19(13)9-10-4-2-1-3-5-10/h1-8,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPJBPFSFNWYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)NS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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